molecular formula C19H22FN3O5 B2851412 3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351631-66-7

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No. B2851412
CAS RN: 1351631-66-7
M. Wt: 391.399
InChI Key: RJIDTKGRKRXZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research.

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant . Researchers have synthesized a series of hybrid compounds, including this one, which demonstrated potent anticonvulsant properties in animal seizure models such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice . The compound showed a broad-spectrum activity and a favorable safety profile, making it a promising candidate for further preclinical development.

Antinociceptive Effects

In addition to its anticonvulsant properties, the compound has shown effectiveness in pain models. It was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests its potential application in managing pain, which is often a comorbidity in patients with neurological disorders.

Calcium Channel Inhibition

The mechanism of action for the anticonvulsant activity of this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This is significant because L-type calcium channels are known to play a role in various neurological disorders, and their modulation is a key target for therapeutic intervention.

Metabolic Stability and Hepatotoxicity

The compound has demonstrated high metabolic stability on human liver microsomes and negligible hepatotoxicity . This is crucial for the development of any therapeutic agent as it indicates a lower risk of drug-induced liver injury, which is a common reason for the withdrawal of drugs from the market.

Cytochrome P450 Inhibition

It has relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . This property is important because it suggests a lower potential for drug-drug interactions, which is a critical consideration in patients who are often on multiple medications.

Anticonvulsant and Antinociceptive Hybrid Compounds

The compound is part of a new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents . This dual activity is particularly valuable in therapeutic agents for neurological disorders where pain is a common symptom.

properties

IUPAC Name

[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O5/c20-12-4-6-13(7-5-12)22-19(27)28-15-3-1-2-14(10-15)21-16(24)11-23-17(25)8-9-18(23)26/h4-7,14-15H,1-3,8-11H2,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIDTKGRKRXZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)cyclohexyl (4-fluorophenyl)carbamate

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